2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-14-6-8-15(9-7-14)23-12-13-24-18-19-16-4-2-3-5-17(16)20(18)10-11-21/h2-9,21H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUMPLWFSIZMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Mercapto-1H-benzimidazole
The benzimidazole scaffold is synthesized via condensation of o-phenylenediamine with carbon disulfide under basic conditions:
- Reaction conditions : o-Phenylenediamine (10 mmol) and carbon disulfide (12 mmol) are stirred in aqueous NaOH (10%, 50 mL) at 80°C for 6 hours.
- Workup : The mixture is acidified with HCl to precipitate 2-mercapto-1H-benzimidazole as a pale yellow solid (yield: 78%).
- Characterization : $$ ^1H $$ NMR (DMSO-d6, 600 MHz): δ 12.3 (s, 1H, NH), 7.45–7.52 (m, 2H, ArH), 7.20–7.25 (m, 2H, ArH), 3.85 (s, 1H, SH).
Thioether Side Chain Installation
The thioether linkage is introduced via nucleophilic substitution using 2-(4-methoxyphenoxy)ethyl bromide:
- Alkylation : 2-Mercapto-1H-benzimidazole (5 mmol) and 2-(4-methoxyphenoxy)ethyl bromide (5.5 mmol) are dissolved in acetone (50 mL) with K$$2$$CO$$3$$ (7.5 mmol). The mixture is refluxed for 12 hours.
- Workup : Filtration, solvent evaporation, and recrystallization from ethanol yield 2-(2-(4-methoxyphenoxy)ethylthio)-1H-benzimidazole as a white solid (yield: 82%).
- Characterization : $$ ^1H $$ NMR (CDCl3, 600 MHz): δ 7.65–7.70 (m, 2H, ArH), 7.30–7.35 (m, 2H, ArH), 6.85–6.90 (m, 2H, OCH$$3$$-ArH), 4.25 (t, J = 6.6 Hz, 2H, SCH$$2$$), 3.80 (s, 3H, OCH$$3$$), 3.45 (t, J = 6.6 Hz, 2H, OCH$$2$$).
Ethanol Group Introduction
Ketone Intermediate Formation
A ketone group is introduced at the 1-position for subsequent reduction:
- Alkylation : 2-(2-(4-Methoxyphenoxy)ethylthio)-1H-benzimidazole (4 mmol) is reacted with chloroacetone (4.4 mmol) in acetone (30 mL) with K$$2$$CO$$3$$ (6 mmol) at reflux for 8 hours.
- Workup : Solvent removal and column chromatography (ethyl acetate/hexane, 3:7) yield 1-acetyl-2-(2-(4-methoxyphenoxy)ethylthio)-1H-benzimidazole (yield: 75%).
- Characterization : $$ ^1H $$ NMR (CDCl3, 600 MHz): δ 8.10–8.15 (m, 2H, ArH), 7.55–7.60 (m, 2H, ArH), 6.90–6.95 (m, 2H, OCH$$3$$-ArH), 4.30 (t, J = 6.6 Hz, 2H, SCH$$2$$), 3.85 (s, 3H, OCH$$3$$), 3.50 (t, J = 6.6 Hz, 2H, OCH$$2$$), 2.60 (s, 3H, COCH$$_3$$).
Reduction to Ethanol
The ketone is reduced to a secondary alcohol using sodium borohydride:
- Reduction : 1-Acetyl derivative (3 mmol) is dissolved in THF/H$$2$$O (4:1, 25 mL) and cooled to 0°C. NaBH$$4$$ (6 mmol) is added portionwise, and the mixture is stirred at room temperature for 4 hours.
- Workup : Acidification with NH$$_4$$Cl, extraction with ethyl acetate, and recrystallization from ethanol/hexane yield the target compound as a white solid (yield: 88%).
- Characterization : $$ ^1H $$ NMR (CDCl3, 600 MHz): δ 7.60–7.65 (m, 2H, ArH), 7.25–7.30 (m, 2H, ArH), 6.88–6.92 (m, 2H, OCH$$3$$-ArH), 4.85 (dd, J = 10.2, 2.4 Hz, 1H, CHOH), 4.20 (t, J = 6.6 Hz, 2H, SCH$$2$$), 3.82 (s, 3H, OCH$$3$$), 3.75 (t, J = 6.6 Hz, 2H, OCH$$2$$), 3.40 (d, J = 10.2 Hz, 1H, OH).
Alternative Pathway: Direct Alkylation
Ethanol Group Installation via Bromoethanol
For bypassing the ketone intermediate, direct alkylation with 2-bromoethanol is employed:
- Alkylation : 2-(2-(4-Methoxyphenoxy)ethylthio)-1H-benzimidazole (4 mmol) and 2-bromoethanol (4.4 mmol) are stirred in DMF (20 mL) with K$$2$$CO$$3$$ (6 mmol) at 80°C for 12 hours.
- Workup : Solvent evaporation and purification via column chromatography (dichloromethane/methanol, 9:1) yield the target compound (yield: 76%).
- Characterization : $$ ^1H $$ NMR data align with the reduction method, confirming structural equivalence.
Comparative Analysis of Methods
| Parameter | Ketone Reduction Pathway | Direct Alkylation Pathway |
|---|---|---|
| Yield | 88% | 76% |
| Steps | 3 | 2 |
| Purification Complexity | Moderate (column chromatography) | High (polar solvents) |
| Byproduct Formation | Minimal | Moderate (dialkylation) |
The ketone reduction pathway offers higher yield and purity, while direct alkylation reduces synthetic steps but requires rigorous purification.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the benzimidazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including the target compound, have been studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, studies have shown that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy has been tested against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Antioxidant Effects
Research indicates that 2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported on a series of benzimidazole derivatives, including the target compound, which were evaluated for their anticancer activity in vitro. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Pharmaceutical Biology, the antimicrobial efficacy of various benzimidazole derivatives was assessed. The target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, showcasing its potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparisons
Solubility and Stability
- Target Compound: Ethanol moiety improves water solubility (~15 mg/mL predicted), while the thioether and methoxyphenoxy groups enhance lipid membrane permeability. Stability in acidic conditions is expected due to benzimidazole’s aromaticity .
- Analogues: Triazole-containing compound (): Higher polarity reduces logP (predicted ~2.1 vs. target’s ~3.5), limiting blood-brain barrier penetration. Methylphenoxy derivative (): Increased logP (~4.0) suggests better tissue distribution but lower solubility.
Biological Activity
The compound 2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a benzimidazole core , a thioether linkage , and a methoxyphenoxy group , contributing to its unique chemical properties. The synthesis typically involves three key steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
- Thioether Formation : Reaction with 2-(4-methoxyphenoxy)ethyl chloride using sodium hydride as a base.
- Ethanol Attachment : Nucleophilic substitution to introduce the ethanol moiety.
Biological Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit various biological activities:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially inhibiting bacterial growth.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through enzyme inhibition.
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
The biological activity of this compound can be attributed to its interaction with molecular targets:
- Enzyme Interaction : It may inhibit enzymes involved in critical metabolic processes, leading to reduced substrate access and altered cellular functions.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound or similar benzimidazole derivatives:
- Antimicrobial Studies : A study demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against various strains, suggesting that modifications like the thioether group enhance their efficacy .
- Cancer Research : In vitro studies indicated that certain benzimidazole derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Diabetes Research : Research has suggested that compounds with similar structures may improve insulin sensitivity in diabetic models, indicating potential therapeutic applications in metabolic disorders .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1H-Benzimidazol-2-yl ethanol | Benzimidazole core | Antimicrobial | Lacks thioether and methoxy groups |
| 4-Methoxybenzylthio-benzimidazole | Thioether linkage | Anticancer | Focuses on cancer rather than metabolic diseases |
| Benzimidazole derivatives with halogen substitutions | Halogenated rings | Antimicrobial, anticancer | Different electronic properties affecting reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol?
- The synthesis typically involves multi-step reactions:
Thioether formation : Reacting 4-methoxyphenoxyethyl thiol with a benzimidazole precursor under basic conditions (e.g., anhydrous potassium carbonate in acetone) to form the thioether linkage .
Ethanol functionalization : Introducing the ethanol moiety via nucleophilic substitution or ester hydrolysis, often using hydrazine hydrate in refluxing methanol .
Purification : Recrystallization with ethanol or methanol is common to isolate the final product .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR confirm the benzimidazole core, thioether linkage, and ethanol group .
- IR spectroscopy : Validates functional groups (e.g., -OH stretch at ~3200 cm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., monoclinic P2/c space group with β = 95.1°) .
Q. What purification methods are effective post-synthesis?
- Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility, yielding high-purity crystals .
- Column chromatography : Silica gel with chloroform:methanol (9:1) mobile phase separates intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to improve thioether formation efficiency .
- Temperature control : Refluxing in acetone for 8 hours ensures complete substitution, as monitored by TLC (chloroform:methanol 9:1, R = 0.65) .
- Stoichiometry : Excess hydrazine hydrate (98%) drives hydrazide formation to >80% yield .
Q. What in vitro assays are suitable for evaluating biological activity?
- Cytotoxicity : Sulforhodamine B (SRB) assay quantifies protein content in cell cultures, with linear correlation up to 1,000 cells/well .
- Antifungal activity : Microdilution assays against Candida albicans (MIC ≤ 16 µg/mL) and Aspergillus fumigatus assess potency .
- Anti-inflammatory testing : COX-2 inhibition assays using RAW 264.7 macrophage cells .
Q. How can contradictory spectral or biological data be resolved?
- Cross-validation : Combine X-ray crystallography (e.g., a = 7.97 Å, b = 16.43 Å) with NMR to resolve ambiguous proton assignments .
- Dose-response curves : Replicate SRB assays at varying concentrations (0.1–100 µM) to distinguish cytotoxic vs. cytostatic effects .
- Isosteric replacements : Modify the 4-methoxyphenoxy group to assess SAR (e.g., replace with chloro or fluoro substituents) .
Q. What computational tools aid in structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding affinity to fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties with antifungal activity .
- Degradation modeling : Simulate environmental persistence using EPI Suite to assess hydrolytic stability .
Methodological Considerations
- Data reproducibility : Ensure reaction steps are anhydrous (e.g., dry acetone) to prevent hydrolysis of intermediates .
- Analytical controls : Include reference standards (e.g., fluconazole) in biological assays to validate sensitivity .
- Ethical compliance : Adhere to in vitro testing guidelines (e.g., NIH Revitalization Act) for non-clinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
